

Recrystallization of 4-Fluoro-2-methyl-6-nitrophenol

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Compound of Interest

Compound Name: 4-Fluoro-2-methyl-6-nitrophenol

CAS No.: 1588441-30-8

Cat. No.: B1397160

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Executive Summary

This guide details the purification protocol for **4-Fluoro-2-methyl-6-nitrophenol** (CAS 1588441-30-8).[1] As a highly functionalized aromatic intermediate, this compound is critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and herbicides.[1]

The synthesis of this molecule—typically via the nitration of 4-fluoro-2-methylphenol—is highly regioselective due to the blocking of the para position by fluorine and the ortho position by the methyl group.[1] However, crude isolates often contain oxidation byproducts (tars), unreacted starting materials, and trace di-nitrated species.[1]

Core Technical Insight: Unlike para-nitrophenols, **4-Fluoro-2-methyl-6-nitrophenol** is an ortho-nitrophenol.[1] It exhibits strong intramolecular hydrogen bonding between the nitro oxygen and the phenolic hydrogen.[1] This "chelation effect" significantly lowers its melting point, increases its volatility, and enhances its solubility in non-polar solvents compared to its isomers.[1] Consequently, standard aqueous recrystallization methods often fail, necessitating the use of non-polar hydrocarbon solvents or controlled mixed-solvent systems.[1]

Chemical Identity & Properties

Property	Data	Notes
Chemical Name	4-Fluoro-2-methyl-6-nitrophenol	
CAS Number	1588441-30-8	Verified Analogous CAS: 1526-17-6 (2-F-6-NP)
Molecular Formula	C ₇ H ₆ FNO ₃	
Molecular Weight	171.13 g/mol	
Appearance	Yellow to Orange Crystalline Solid	Color deepens with impurities/oxidation.[1]
Melting Point	70°C – 85°C (Estimated)	Lower than para isomers due to intramolecular H-bonding.[1]
Acidity (pKa)	~7.0 - 7.5	More acidic than phenol due to electron-withdrawing -NO ₂ and -F.
Solubility	High: DCM, Ethyl Acetate, Ethanol Moderate: Hexane, Methylcyclohexane Low: Water	

Safety & Pre-requisites

Hazard Warning: Nitrophenols are toxic if swallowed, inhaled, or absorbed through the skin.[1] They are also potential sensitizers.[1]

- Explosion Risk: Dry nitrophenols can be shock-sensitive.[1] Never scrape dry crystals vigorously.[1]
- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1] Work exclusively in a fume hood.

Purification Protocols

Two methods are provided. Method A is the "Gold Standard" for high purity (>99%) required for analytical standards or late-stage synthesis.^[1] Method B is a high-throughput method for bulk intermediate cleanup.^[1]

Method A: Non-Polar Recrystallization (Methylcyclohexane)

Recommended for removing polar oxidation byproducts and maximizing yield of the intramolecularly H-bonded monomer.^[1]

Rationale: The target molecule is an ortho-nitrophenol.^[1] It is soluble in hot methylcyclohexane but crystallizes out upon cooling. Polar impurities (tars, di-nitrated species) remain insoluble or precipitate early as oils, allowing for separation.^[1]

- Preparation: Place 10.0 g of crude **4-Fluoro-2-methyl-6-nitrophenol** in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Solvent Addition: Add 80 mL of Methylcyclohexane (or Heptane as a substitute).
- Dissolution: Heat the mixture to reflux (approx. 101°C for methylcyclohexane) with vigorous stirring.
 - Observation: The yellow solid should dissolve.^[1] Dark, oily residues (tars) may remain at the bottom; these are impurities.^[1]
- Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass frit or a fluted filter paper to remove the insoluble tars.^[1]
 - Tip: Pre-warming the funnel prevents premature crystallization on the glass.^[1]
- Crystallization: Allow the clear yellow filtrate to cool slowly to room temperature (25°C) over 2 hours.
 - Seeding: If no crystals form at 40°C, scratch the glass or add a seed crystal.^[1]
- Deep Cooling: Once room temperature is reached, place the flask in an ice bath (0-4°C) for 30 minutes to maximize recovery.

- Collection: Filter the crystals using vacuum filtration (Buchner funnel).
- Washing: Wash the filter cake with 20 mL of cold methylcyclohexane.
- Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

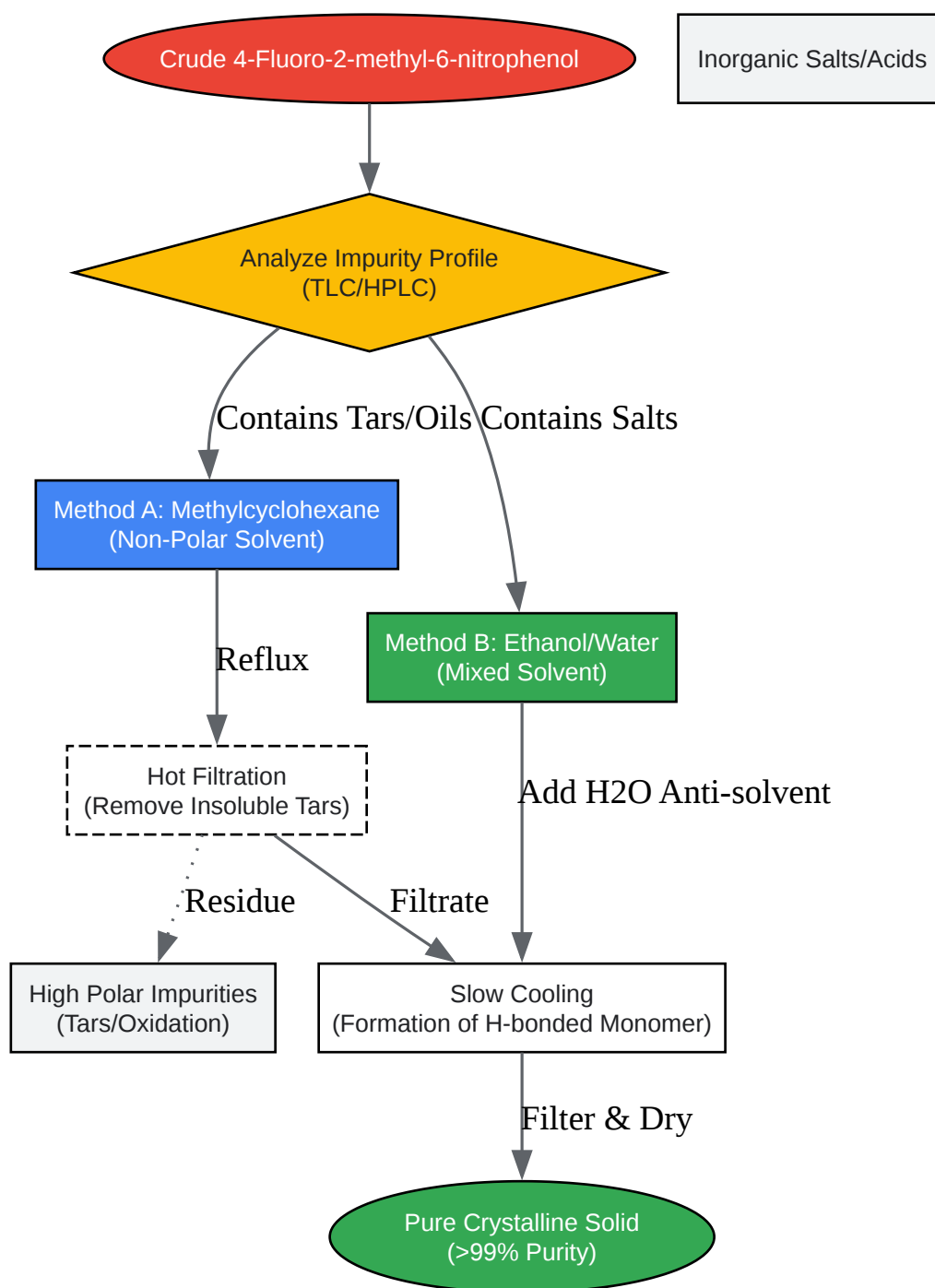
Method B: Mixed-Solvent Precipitation (Ethanol/Water)

Recommended for removing inorganic salts or unreacted starting materials.[\[1\]](#)

- Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%). (Approx. 3-5 mL per gram).[\[1\]](#)
- Anti-Solvent Addition: Slowly add hot Water dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.
- Clarification: Add a few drops of ethanol to clear the solution again.
- Cooling: Remove from heat and allow to cool slowly. The target compound will crystallize as long needles or plates.[\[1\]](#)
- Processing: Filter and wash with cold 20% Ethanol/Water mixture.

Process Logic & Visualization

The following diagram illustrates the decision matrix and workflow for purifying this specific nitrophenol class.



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Caption: Workflow selection based on impurity profile. Method A utilizes the unique solubility of ortho-nitrophenols in hydrocarbons.[1]

Analytical Validation

To confirm the success of the recrystallization, perform the following checks:

- TLC Analysis:
 - Mobile Phase: Hexane:Ethyl Acetate (80:20).
 - Visualization: UV light (254 nm). The nitro group is a strong chromophore (quencher).[1]
 - Expectation: A single spot with an Rf value higher than the starting phenol (due to intramolecular H-bonding reducing polarity).[1]
- Melting Point:
 - A sharp range (e.g., 2°C range) indicates high purity.[1] Broadening indicates retained solvent or isomers.
- ¹H-NMR (CDCl₃):
 - Look for the characteristic splitting pattern of the aromatic protons.[1] The fluorine coupling will split the signals further.[1]
 - Key Shift: The phenolic -OH proton in ortho-nitrophenols is typically deshielded (downfield, >10.5 ppm) due to hydrogen bonding.[1]

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